Product packaging for 2-(Cbz-amino)-7-azaspiro[3.5]nonane(Cat. No.:CAS No. 1330764-28-7)

2-(Cbz-amino)-7-azaspiro[3.5]nonane

Cat. No.: B1403496
CAS No.: 1330764-28-7
M. Wt: 274.36 g/mol
InChI Key: DBBUHDLXDJCBDB-UHFFFAOYSA-N
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Description

2-(Cbz-amino)-7-azaspiro[3.5]nonane (CAS 1330764-28-7) is a high-purity spirocyclic chemical intermediate of significant interest in modern medicinal chemistry and drug discovery. Its molecular formula is C16H22N2O2, with a molecular weight of 274.36 g/mol . The compound features a unique 7-azaspiro[3.5]nonane scaffold, a rigid bicyclic structure that provides defined three-dimensional geometry. This structure is highly valued for its ability to impart conformational constraint to molecular designs, often leading to improved target selectivity, enhanced metabolic stability, and superior pharmacokinetic properties in drug candidates . The benzyloxycarbonyl (Cbz) protecting group on the amine functionality is a critical feature, allowing for selective deprotection under mild conditions and providing versatility in multi-step synthetic sequences . The primary research value of this compound lies in its application as a key building block for the synthesis of more complex bioactive molecules. Spirocyclic scaffolds of this type are increasingly investigated in protease inhibitor research. A systematic survey of dipeptidyl inhibitors for the SARS-CoV-2 main protease (MPro) revealed that the flexible S2 pocket of the enzyme can accommodate large, rigid P2 residues, and inhibitors incorporating spiro residues such as (S)-2-azaspiro[4.4]nonane demonstrated high antiviral potency, low cytotoxicity, and high metabolic stability . This highlights the potential of this compound class in antiviral development. Furthermore, patents covering 7-azaspiro[3.5]nonane carboxamide derivatives indicate their therapeutic relevance in a wide range of conditions, including pain, anxiety, urinary incontinence, and cardiovascular diseases . The mechanism of action for derivatives of this compound is target-dependent, but the spirocyclic core generally functions by locking the molecule into a specific bio-active conformation, enabling high-affinity interactions with enzyme active sites or protein receptors . This product is intended for research and development purposes only and is not classified as a drug. It is strictly for use in laboratory settings in vitro. Under no circumstances is it intended for diagnostic, therapeutic, or any other human or veterinary use . Researchers should handle this material with appropriate care, refer to the Safety Data Sheet for detailed hazard information (including warnings for H302, H315, H319, and H335 ), and implement all necessary safety precautions in the laboratory.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H22N2O2 B1403496 2-(Cbz-amino)-7-azaspiro[3.5]nonane CAS No. 1330764-28-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl N-(7-azaspiro[3.5]nonan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c19-15(20-12-13-4-2-1-3-5-13)18-14-10-16(11-14)6-8-17-9-7-16/h1-5,14,17H,6-12H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBBUHDLXDJCBDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(C2)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Strategies for Azaspiro 3.5 Nonane Ring Systems

Foundational Methodologies for Spiro[3.5]nonane Construction

The synthesis of the azaspiro[3.5]nonane core relies on a variety of robust chemical transformations. These foundational methods can be broadly categorized into intramolecular cyclizations, intermolecular cycloadditions, and multi-component reactions.

Intramolecular Ring-Closing Reactions

Intramolecular cyclization strategies are a cornerstone for the synthesis of spirocyclic systems, involving the formation of a ring from a single precursor molecule. These reactions often proceed with high efficiency due to favorable entropic factors.

One prominent approach is the intramolecular 1,3-dipolar cycloaddition. researchgate.netnih.gov In this type of reaction, a molecule containing both a 1,3-dipole (like a nitrone) and a dipolarophile (like an alkene) can undergo an internal cycloaddition to form the spirocyclic core. nih.govbeilstein-journals.org For instance, the synthesis of 1-azaspiro[4.4]nonan-1-oxyls has been achieved by introducing a pent-4-enyl group to a nitrone, followed by an intramolecular 1,3-dipolar cycloaddition and subsequent ring opening of the resulting isoxazolidine (B1194047). nih.govbeilstein-journals.org This general strategy demonstrates the feasibility of using intramolecular cycloadditions to build sterically hindered spirocyclic nitroxides. beilstein-journals.org

Domino radical bicyclization is another powerful intramolecular method. acs.org This process can involve the formation and subsequent capture of alkoxyaminyl radicals to construct the 1-azaspiro[4.4]nonane skeleton. acs.org The reaction is typically initiated with agents like 2,2′-azobisisobutyronitrile (AIBN) or triethylborane (B153662) and proceeds via a 5-exo-trig closure onto an imino function, followed by a second cyclization. acs.org

Furthermore, ring-opening cyclization of spirocyclopropanes with amines provides a pathway to related aza-heterocycles. For example, the reaction of cycloheptane-1,3-dione-2-spirocyclopropane with an amine can lead to the formation of a cyclohepta[b]pyrrol-4(5H)-one derivative, which can be a precursor to 1-azaazulenes. elsevierpure.com Cascade sequences involving SNAr followed by intramolecular cyclization have also been developed for synthesizing heterocycles like indoles and benzofurans. rsc.org

A two-step synthesis for 7-oxo-2-azaspiro[3.5]nonane has been reported, which involves a first cyclization reaction followed by a second cyclization using lithium aluminum hydride to yield the final product. google.com This method was developed to solve issues like the ring-opening of cyclic ethers during preparation. google.com

Table 1: Examples of Intramolecular Ring-Closing Reactions

Reaction TypePrecursor TypeResulting ScaffoldKey FeaturesCitation
Intramolecular 1,3-Dipolar CycloadditionAlkenylnitrones1-Azaspiro[4.4]nonan-1-oxylsForms isoxazolidine intermediate, suitable for sterically hindered systems. nih.govbeilstein-journals.org
Domino Radical BicyclizationO-benzyl oxime ethers with an alkenyl moiety1-Azaspiro[4.4]nonane derivativesInvolves formation and capture of alkoxyaminyl radicals; initiated by AIBN or Et3B. acs.org
Ring-Opening CyclizationSpirocyclopropane and a primary amineCyclohepta[b]pyrrol-4(5H)-oneLeads to the formation of fused heterocyclic systems. elsevierpure.com
Two-Step CyclizationCompound 1 and Compound 2 (as per patent)7-Oxo-2-azaspiro[3.5]nonaneHigh yield (over 82%), avoids ring-opening of ether intermediates. google.com

Intermolecular Cycloaddition Approaches

Intermolecular cycloadditions involve the reaction of two separate molecules to form a cyclic product. These reactions are highly valuable for constructing spirocyclic systems, particularly through [2+2] and [3+2] cycloaddition pathways.

A reliable method for synthesizing bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexanes involves the 1,3-dipolar cycloaddition of stable azomethine ylides to cyclopropenes. beilstein-journals.org This approach can utilize both 3-substituted and 3,3-disubstituted cyclopropenes to produce the corresponding cycloadducts with high diastereoselectivity. beilstein-journals.org The strain in the cyclopropene (B1174273) double bond enhances its reactivity as a dipolarophile. beilstein-journals.org

The synthesis of 1-azaspiro[3.3]heptanes, bioisosteres of piperidine (B6355638), has been achieved through a key thermal [2+2] cycloaddition between an endocyclic alkene and Graf's isocyanate (ClO2S-NCO), which forms a spirocyclic β-lactam. researchgate.net Subsequent reduction of the β-lactam ring yields the desired 1-azaspiro[3.3]heptane. researchgate.net

Cascade reactions that combine oxime formation, cyclization to a nitrone, and intermolecular dipolar cycloaddition represent a multi-component approach to forming isoxazolidines. rsc.org These can then be converted to various heterocyclic products. rsc.org

Multi-component Reactions in Spirocyclic Scaffolding

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a complex product, offering high atom economy and efficiency. frontiersin.org MCRs have been effectively employed in the synthesis of spirocyclic scaffolds. rsc.orgthieme-connect.de The Ugi 5-center-4-component reaction (U-5C-4CR), for example, has been used with chiral cyclic amino acids, isocyanides, and ketones to generate diverse libraries of polycyclic spiro compounds. researchgate.net Microwave-assisted MCRs have also emerged as a potent method for accelerating the synthesis of novel spiro heterocyclic compounds. rsc.org

Enantioselective Synthesis and Chiral Control in Azaspiro[3.5]nonanes

The biological activity of chiral molecules is often dependent on their stereochemistry. nih.gov Therefore, the development of methods for the enantioselective synthesis of azaspiro[3.5]nonanes is of paramount importance.

Asymmetric Synthetic Routes to Chiral Azaspiro[3.5]nonanes

Asymmetric synthesis aims to produce a chiral product from an achiral starting material, often employing chiral catalysts, auxiliaries, or reagents. nih.gov Whenever a chiral product is formed from achiral reagents without a chiral influence, a racemic mixture of both enantiomers is typically produced in equal amounts. libretexts.org

An enantioselective synthesis of (R)-1-azaspiro[4.4]nonane-2,6-dione ethylene (B1197577) ketal, a key intermediate for the natural product (-)-cephalotaxine, has been described. clockss.org This synthesis starts from a chiral Michael adduct and utilizes a Curtius rearrangement of an acyl azide (B81097) as the key step to install the nitrogen substituent with high stereochemical fidelity. clockss.org

The development of enantioselective methods is crucial, as often only one enantiomer of a drug possesses the desired therapeutic effect, while the other may be inactive or even harmful. libretexts.org Efficient approaches often use chiral catalysts to create a temporary unsymmetrical environment around the substrate, favoring reaction on one face and leading to an excess of one enantiomeric product. libretexts.org A multicatalytic approach combining a Brønsted base–squaramide organocatalyst and a silver Lewis acid has been successfully applied to the formal [3+2] cycloaddition of unactivated ketones with isocyanoacetate esters to yield chiral oxazolines with high enantioselectivity. rsc.org

Table 2: Asymmetric Synthesis Approaches

ApproachTarget/SystemKey Reagents/CatalystsOutcomeCitation
Curtius Rearrangement(R)-1-Azaspiro[4.4]nonane-2,6-dione ethylene ketal(PhO)2PON3, BnOHInstallation of α-nitrogen substituent with high stereochemical fidelity (ee ≥ 95%). clockss.org
Synergistic Silver/OrganocatalysisChiral oxazolinesBifunctional Brønsted base–squaramide organocatalyst, Ag+ Lewis acidFormal [3+2] cycloaddition with high yields and excellent enantioselectivity. rsc.org
Sharpless EpoxidationAllylic alcoholstert-butyl hydroperoxide, titanium tetraisopropoxide, diethyl tartrate (DET)Highly enantioselective epoxidation (e.g., 96% enantiomeric excess). libretexts.org

Diastereoselective Transformations and Resolution Techniques

When a molecule contains multiple stereocenters, diastereomers can be formed. Diastereoselective transformations aim to control the relative stereochemistry of these centers. Additionally, chiral resolution techniques are used to separate enantiomers from a racemic mixture.

Diastereoselective transformations have been developed during the synthesis of various natural products. chegg.com In the context of spirocycles, cycloaddition reactions can exhibit high diastereoselectivity. For instance, the 1,3-dipolar cycloaddition of an azomethine ylide to a cyclopropene can lead to a diastereomer where substituents on the cyclopropane (B1198618) ring are all oriented in the same direction. beilstein-journals.org

Chiral resolution is a common method for separating racemic mixtures into their individual enantiomers. wikipedia.org The most prevalent technique is the crystallization of diastereomeric salts. wikipedia.orgnih.gov This involves reacting the racemic mixture (e.g., an amine) with a chiral resolving agent (e.g., a chiral carboxylic acid like tartaric acid) to form a pair of diastereomeric salts. wikipedia.org Since diastereomers have different physical properties, they can often be separated by crystallization. wikipedia.orgpharmtech.com After separation, the resolving agent is removed to yield the pure enantiomer. wikipedia.org While effective, this process can be laborious and depends on the differential solubility of the diastereomeric salts. wikipedia.org

Other resolution techniques include chiral chromatography and kinetic resolution, which are also used on a commercial scale for producing chiral APIs. pharmtech.com

Optimization and Scale-Up Considerations in Azaspiro[3.5]nonane Synthesis

Transitioning a synthetic route from laboratory-scale to large-scale production requires careful optimization of each step to ensure safety, efficiency, cost-effectiveness, and reproducibility. For the synthesis of azaspiro[3.5]nonane derivatives, several factors are paramount.

Key optimization points for the synthesis of 2-(Cbz-amino)-7-azaspiro[3.5]nonane include:

Reagent Selection: For the reductive amination step, switching from the highly toxic sodium cyanoborohydride to the safer and more environmentally benign sodium triacetoxyborohydride (B8407120) is a critical consideration for large-scale work. masterorganicchemistry.comorganic-chemistry.org

Process Safety and Efficiency: Catalytic hydrogenation, while effective, carries risks associated with flammable H₂ gas and pyrophoric catalysts. For industrial-scale production, using a continuous flow reactor (e.g., an H-Cube®) can significantly improve safety by generating hydrogen in situ and minimizing the amount of catalyst required at any given time. rsc.org

Purification: Developing reaction conditions that lead to clean product formation is essential to avoid costly and time-consuming chromatographic purification. Crystallization of intermediates or final products is often the preferred method for purification on a large scale. The patent for a related 7-oxo-2-azaspiro[3.5]nonane highlights purification by column chromatography on neutral alumina, which can be a scalable alternative to silica (B1680970) gel. google.com

By systematically addressing these considerations, the synthesis can be made more robust, economical, and suitable for the production of larger quantities required for advanced drug development programs.

Chemical Reactivity and Derivatization of Azaspiro 3.5 Nonane Scaffolds

Functional Group Transformations on the Azaspiro[3.5]nonane Core

The derivatization of the 2-(Cbz-amino)-7-azaspiro[3.5]nonane core can be systematically approached by targeting its distinct functional groups: the carbamate at the 2-position, the secondary amine at the 7-position, and the spirocyclic framework itself.

Reactions at the Carbamate and Amine Functionalities

The primary amino group at the 2-position is typically protected with a carboxybenzyl (Cbz) group, which directs reactivity and can be removed to allow for further functionalization. The secondary amine at the 7-position is a key handle for introducing a wide range of substituents.

Deprotection of the Cbz Group: The removal of the Cbz protecting group is a common transformation to unmask the primary amine at the 2-position, which can then be subjected to various derivatization reactions. A standard and efficient method for Cbz deprotection is catalytic hydrogenation.

ReactionReagents and ConditionsProduct
Cbz DeprotectionH₂, Pd/C, solvent (e.g., MeOH, EtOH)2-amino-7-azaspiro[3.5]nonane

Once deprotected, the resulting primary amine can undergo a plethora of reactions, including acylation to form amides, alkylation, and sulfonylation.

Functionalization of the 7-Azaspirocyclic Nitrogen: The secondary amine at the 7-position is readily functionalized through various standard amine chemistries. These transformations are crucial for modulating the physicochemical properties and biological activity of the resulting derivatives.

N-Alkylation: Introduction of alkyl groups on the nitrogen at the 7-position can be achieved via reductive amination with aldehydes or ketones, or by direct alkylation with alkyl halides. Reductive amination is often preferred as it tends to result in cleaner reactions and higher yields.

N-Acylation: The secondary amine can be readily acylated using acid chlorides, acid anhydrides, or activated esters to form the corresponding amides. This is a common strategy to introduce diverse functionalities and explore structure-activity relationships.

N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form N-aryl derivatives, providing access to compounds with extended aromatic systems.

A summary of common functionalization reactions at the 7-position is presented below:

Reaction TypeReagentsProduct
Reductive AminationAldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN)7-Alkyl-2-(Cbz-amino)-azaspiro[3.5]nonane
AcylationAcid Chloride/Anhydride, Base (e.g., Et₃N, DIPEA)7-Acyl-2-(Cbz-amino)-azaspiro[3.5]nonane
SulfonylationSulfonyl Chloride, Base (e.g., Pyridine)7-Sulfonyl-2-(Cbz-amino)-azaspiro[3.5]nonane

Modification of the Spirocyclic System

While functionalization of the nitrogen atoms is more common, modifications to the carbocyclic portion of the azaspiro[3.5]nonane system can also be envisioned, although they are generally more complex. These could include the introduction of substituents on the cyclohexane ring through metallation-alkylation sequences or C-H activation strategies, though examples specific to the this compound scaffold are not widely reported. Ring-expansion or ring-contraction reactions could also be explored to alter the spirocyclic core, potentially leading to novel scaffolds with different conformational properties. For instance, a patent describes a method for the synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester that involves a ring-enlargement reaction. google.com

Strategies for Diversification and Library Generation

The this compound scaffold is well-suited for the generation of compound libraries for high-throughput screening in drug discovery.

Incorporation of Heteroatoms and Varied Ring Sizes

A key strategy for diversifying the azaspiro[3.5]nonane scaffold involves the incorporation of additional heteroatoms into the spirocyclic system or altering the ring sizes.

Heteroatom Incorporation: The synthesis of analogues where one or more carbon atoms of the cyclohexane ring are replaced by a heteroatom, such as oxygen or sulfur, has been reported. For example, the synthesis of 2-oxa-7-azaspiro[3.5]nonane and 2-thia-7-azaspiro[3.5]nonane 2,2-dioxide hydrochloride has been described. mdpi.com These modifications can significantly impact the polarity, hydrogen bonding capacity, and metabolic stability of the molecule. A patent also discloses a method for synthesizing 2,5-dioxa-8-azaspiro[3.5]nonane. google.com

Directed Functionalization for Specific Research Aims

The derivatization of the this compound scaffold is often guided by specific therapeutic targets. The ability to install different functional groups at the 2- and 7-positions allows for the fine-tuning of the molecule's properties to optimize its interaction with a particular biological target.

For instance, the azaspiro[3.5]nonane core has been utilized in the design of GPR119 agonists. nih.gov GPR119 is a G protein-coupled receptor that is a target for the treatment of type 2 diabetes and obesity. In this context, the 7-position of the azaspiro[3.5]nonane scaffold is typically functionalized with a group that interacts with the receptor, while the rest of the molecule is optimized for pharmacokinetic properties.

Another area where this scaffold has found application is in the development of kinase inhibitors. nih.gov The rigid, three-dimensional nature of the azaspirocycle can be exploited to orient key pharmacophoric groups in a precise manner to achieve high-affinity binding to the ATP-binding site or allosteric pockets of kinases.

Biological Applications and Mechanistic Research of Azaspiro 3.5 Nonane Derivatives

Enzyme Modulation and Inhibition Profiles

Derivatives of the azaspiro[3.5]nonane framework have demonstrated significant activity as modulators and inhibitors of various enzyme systems critical to disease pathology.

Fatty Acid Amide Hydrolase (FAAH) Inhibition

Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase responsible for the breakdown of fatty acid amides, including the endocannabinoid anandamide, which has analgesic properties. Inhibition of FAAH is a therapeutic strategy for pain management. Researchers have developed spirocyclic 7-azaspiro[3.5]nonane urea-based covalent inhibitors of FAAH. acs.org Through an iterative design and optimization process, lead compounds were identified that featured a significant reduction in molecular weight and possessed favorable properties for a central nervous system drug. acs.org

The optimization efforts identified 3,4-dimethylisoxazole and 1-methyltetrazole as superior urea moieties for this class of inhibitors. acs.org This research culminated in the identification of PF-04862853, a potent and orally efficacious FAAH inhibitor built on the 7-azaspiro[3.5]nonane scaffold. acs.org The compound's notable potency, selectivity, and favorable pharmacokinetic profile led to its advancement as a clinical candidate. acs.org The mechanism of this class of inhibitors involves the carbamylation of FAAH's catalytic Ser241 residue by the electrophilic urea group. nih.gov

CompoundTargetInhibition DataNotes
PF-04862853 Fatty Acid Amide Hydrolase (FAAH)Advanced as a clinical candidate based on potency, selectivity, and pharmacokinetic properties.An orally efficacious covalent inhibitor developed for pain management. acs.org
Spirocyclic Urea Derivatives Fatty Acid Amide Hydrolase (FAAH)Optimized to feature reduced molecular weight and favorable CNS drug-like properties.Utilizes a 7-azaspiro[3.5]nonane core. acs.org

Cyclooxygenase-2 (COX-2) and Other Inflammatory Enzyme Targets

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins. nih.govresearchgate.net While selective COX-2 inhibitors are effective anti-inflammatory agents, literature specifically linking the 2-(Cbz-amino)-7-azaspiro[3.5]nonane scaffold to COX-2 inhibition is not prominent in the reviewed sources.

However, research into other inflammatory enzyme targets has utilized closely related spirocyclic structures. For instance, a series of thiazole carboxamide derivatives incorporating a 7-oxa-2-azaspiro[3.5]nonane core were designed and synthesized as inhibitors of Vanin-1. Vanin-1 is an oxidative stress-regulating protein that has emerged as a promising target for inflammatory conditions like inflammatory bowel disease. One of the lead compounds from this series, X17, demonstrated potent inhibition of Vanin-1 at the protein, cellular, and tissue levels.

Kinase Inhibition (e.g., KRAS G12C, EGFR)

The azaspiro[3.5]nonane scaffold has been successfully employed in the development of kinase inhibitors, particularly targeting mutations in the RAS protein family, which are known drivers in human cancers. nih.gove-dmj.org

Specifically, a series of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives were identified as potent, covalent inhibitors of KRAS G12C. nih.govnih.gov The KRAS G12C mutation creates a cysteine residue that can be targeted by covalent binders. nih.gove-dmj.org X-ray crystallography confirmed that the 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one moiety binds within the switch-II pocket of the KRAS G12C protein. nih.gove-dmj.org

Further optimization of this series led to the discovery of compound 7b, later identified as ASP6918. This compound, 1-[7-[6-chloro-8-fluoro-7-(5-methyl-1H-indazol-4-yl)-2-[(1-methylpiperidin-4-yl)amino]quinazolin-4-yl]-2,7-diazaspiro[3.5]nonan-2-yl]prop-2-en-1-one, demonstrated high metabolic stability and a dose-dependent antitumor effect in a xenograft mouse model. nih.govnih.gov

While the azaspiro scaffold is effective for KRAS, the reviewed literature did not provide specific examples of this compound derivatives being developed as Epidermal Growth Factor Receptor (EGFR) inhibitors. EGFR inhibition is a well-established strategy in cancer therapy, with multiple generations of inhibitors developed, but these typically feature different core structures like quinazolines. nih.govnih.govmdpi.com

CompoundTargetInhibition DataNotes
Compound 7b (ASP6918) KRAS G12CShowed potent cellular pERK inhibition and a dose-dependent antitumor effect in a xenograft mouse model.A covalent inhibitor with high metabolic stability. nih.govnih.gov
1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives KRAS G12CAct as covalent inhibitors binding to the Cys12 residue in the switch-II pocket.Identified through structural optimization of an acryloyl amine moiety. nih.gove-dmj.org

Other Enzyme-Targeting Strategies

The versatility of the azaspiro[3.5]nonane framework extends to other enzyme targets. Derivatives of 2,7-diazaspiro[3.5]nonane have been investigated as inhibitors of monoacylglycerol lipase (MAGL), an enzyme involved in neuroinflammation and neurodegenerative diseases.

Furthermore, related spirocyclic structures have been explored as dipeptidyl inhibitors of the SARS-CoV-2 Main Protease (MPro), which is essential for viral replication. Studies revealed that the S2 pocket of MPro is flexible enough to accommodate inhibitors with large P2 spiro residues, such as (S)-2-azaspiro molport.commolport.comnonane-3-carboxylate and (S)-2-azaspiro molport.comdecane-3-carboxylate, indicating the potential for developing spiro-based antiviral agents.

Receptor Binding and Agonism/Antagonism Studies

In addition to enzyme inhibition, azaspiro[3.5]nonane derivatives have been designed to interact with cell surface receptors, particularly G-protein coupled receptors (GPCRs).

G-protein Coupled Receptor (GPR119) Agonism

GPR119 has emerged as a significant target for the treatment of type 2 diabetes mellitus. e-dmj.orgresearchgate.net This receptor is expressed in pancreatic β-cells and intestinal L-cells, and its activation leads to enhanced glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1). e-dmj.orgsemanticscholar.org

A series of novel 7-azaspiro[3.5]nonane derivatives were designed, synthesized, and evaluated as GPR119 agonists. acs.org Medicinal chemistry efforts focused on optimizing potency, physicochemical properties, and pharmacokinetic profiles to create viable candidates for antidiabetic drugs. acs.org Although many GPR119 agonists have entered clinical trials, success has been limited, pushing for the development of new structural classes like the 7-azaspiro[3.s]nonane derivatives to overcome existing challenges. acs.orgnih.gov The goal of these agonists is to provide effective glycemic control with a low risk of hypoglycemia. acs.org

Compound ClassTargetActivityTherapeutic Goal
7-Azaspiro[3.5]nonane Derivatives G-protein Coupled Receptor 119 (GPR119)AgonismTreatment of type 2 diabetes by enhancing insulin and incretin secretion. acs.org

Sigma-1 Receptor Ligands

The sigma-1 receptor (σ1R) is a unique chaperone protein, primarily located at the endoplasmic reticulum-mitochondria interface, that modulates a variety of cellular functions, including signaling, ion channel activity, and cell survival. medchemexpress.commdpi.com Its involvement in several pathological and biological conditions has made it an important target for drug discovery. nih.gov

Derivatives of the 2,7-diazaspiro[3.5]nonane core have been identified as potent and high-affinity ligands for sigma receptors. nih.gov Radioligand binding assays have demonstrated that compounds from this series exhibit affinity in the low nanomolar range for the sigma-1 receptor, with some showing a notable preference over the sigma-2 (σ2R) subtype. nih.gov For instance, certain derivatives have shown high affinity for S1R with Ki values as low as 2.7 nM. nih.gov The functional profile of these ligands can vary, with some acting as agonists and others as antagonists, which can lead to different physiological effects. nih.gov The development of these spirocyclic compounds is significant for exploring the therapeutic potential of modulating sigma-1 receptor activity in conditions such as neuropathic pain and other central nervous system disorders. nih.gov

Table 1: Binding Affinities of Select 2,7-Diazaspiro[3.5]nonane Derivatives for Sigma Receptors
CompoundKi for S1R (nM) nih.govKi for S2R (nM) nih.govS1R/S2R Selectivity Ratio
4b2.72710
5b13102~7.8

Modulation of Specific Biological Pathways

The versatility of the azaspiro[3.5]nonane framework allows for its incorporation into molecules that can modulate diverse biological pathways.

One area of investigation involves the G protein-coupled receptor 119 (GPR119), a target for the treatment of type 2 diabetes. A novel class of 7-azaspiro[3.5]nonane derivatives has been designed and synthesized as GPR119 agonists. nih.gov Through optimization of substituents on the piperidine (B6355638) and aryl groups, a potent GPR119 agonist, compound 54g, was identified that demonstrated a favorable glucose-lowering effect in diabetic rat models. nih.gov

Another significant pathway involves the fatty acid amide hydrolase (FAAH) enzyme, which degrades neuromodulating fatty acid amides like anandamide. google.com 7-Azaspiro[3.5]nonane-7-carboxamide compounds have been developed as agents to treat conditions associated with FAAH activity, including pain, inflammation, anxiety, and movement disorders. google.com

Furthermore, as ligands for the sigma-1 receptor, azaspiro[3.5]nonane derivatives can influence numerous downstream pathways. The sigma-1 receptor is known to interact with ion channels and G-protein-coupled receptors. nih.gov Activation of the sigma-1 receptor has been shown to reduce intracellular calcium concentrations and regulate signaling cascades such as the extracellular signal-regulated kinase (ERK1/2) pathway, which is implicated in neurotoxicity and inflammatory responses. mdpi.com The sigma-1 receptor also plays a role in preventing glutamate NMDA receptor hypofunction that can be provoked by cannabinoids, highlighting its function as a regulatory switch in complex receptor interactions. nih.gov

Broad Spectrum Investigational Biological Activities (Preclinical Focus)

Anti-inflammatory Potential in Research Models

Derivatives of azaspiro compounds have been evaluated for their potential to mitigate inflammation in various preclinical models. The anti-inflammatory effect of novel compounds is often assessed by their ability to inhibit the production of pro-inflammatory mediators. nih.govnih.gov For example, some compounds are tested for their capacity to reduce nitric oxide (NO) production in lipopolysaccharide-activated RAW 264.7 macrophage cells. nih.gov

Research on related spirocyclic structures has shown significant anti-inflammatory effects. Certain 6,9-diazaspiro- nih.govresearchgate.netdecane-8,10-diones displayed dose-dependent analgesic effects in acetic-acid-induced writhing tests in mice and anti-inflammatory activity in carrageenan-induced paw edema models. researchgate.net The mechanisms underlying these effects often involve the inhibition of enzymes like cyclooxygenase (COX-1 and COX-2), which are key to the production of inflammatory prostaglandins. nih.govmdpi.com The anti-inflammatory activity of various natural and synthetic compounds is also attributed to their ability to modulate signaling pathways involved in inflammation, such as the NF-κB and MAPK pathways. mdpi.com

Antioxidant Mechanisms and Cellular Stress Response

Oxidative stress, resulting from an imbalance of free radicals and antioxidants, is implicated in numerous diseases. Heterocyclic compounds are often investigated for their antioxidant properties. The primary mechanisms by which they scavenge free radicals are through hydrogen atom transfer (HAT) and single electron transfer (SET). mdpi.com The HAT mechanism's efficiency is related to the compound's ability to donate a hydrogen atom, breaking the chain reaction of free radicals. mdpi.com

The antioxidant capacity of novel compounds can be evaluated using various in vitro assays, such as the α,α-diphenyl-β-picrylhydrazyl (DPPH) assay and in lipid peroxidation experiments. mdpi.com For instance, a synthetic derivative of edaravone, a known free radical scavenger, demonstrated antioxidant activity against damage induced by both water-soluble and lipid-soluble radicals. mdpi.com Studies on hydroxycinnamic acid derivatives have also shown a capacity to neutralize reactive oxygen species like the superoxide anion and hydrogen peroxide. mdpi.com The ability of such compounds to protect cells, such as retinal pigmented epithelium cells, from induced cell death highlights their potential in mitigating cellular stress. mdpi.com

Antimicrobial Efficacy against Pathogens

The search for new antimicrobial agents is a global health priority. Spirocyclic compounds have emerged as a promising area of research. In one study, spiropyran derivatives were synthesized and evaluated for their activity against several bacterial species. nih.gov A particular derivative, compound 5d, which contains both indole and cytosine-like rings, was found to be the most effective, showing good antibacterial effects against clinical isolates of Staphylococcus aureus and Streptococcus pyogenes with MIC values of 32 and 64 µg/mL, respectively. nih.gov

Other research has focused on targeting bacterial virulence factors as an alternative to traditional antibiotics. nih.gov This approach aims to disarm pathogens rather than kill them, which may reduce the pressure for resistance development. nih.gov For example, derivatives of 2-amino-3-acyl-tetrahydrobenzothiophene have been identified as inhibitors of E. coli biofilm development and were shown to prevent the formation of pili, which are crucial for bacterial adhesion and infection. nih.gov

Table 2: Minimum Inhibitory Concentration (MIC) of Spiropyran Compound 5d
Bacterial Strain (Clinical Isolate)MIC (µg/mL) nih.gov
Staphylococcus aureus32
Streptococcus pyogenes64

Investigational Utility in Oncology Research

The azaspiro motif is present in several compounds with recognized anticancer properties. For example, the 1-azaspiro[4.4]nonane ring system is the core of Cephalotaxus alkaloids, some of which are used in the treatment of chronic myeloid leukemia. nih.gov

In preclinical oncology research, novel synthetic derivatives are often tested for their cytotoxic effects on a panel of human cancer cell lines. A series of 1-oxa-4-azaspiro nih.govresearchgate.netdeca-6,9-diene-3,8-dione derivatives showed moderate to potent activity against human lung (A549), breast (MDA-MB-231), and cervical (HeLa) cancer cell lines. nih.gov The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values. nih.gov Other studies have investigated different azatetracyclic derivatives for their antiproliferative activity against the NCI-60 panel of human cancer cell lines. researchgate.net The mechanisms behind these anticancer effects are diverse and can include the inhibition of key enzymes in cancer progression like EGFR and CDK-2, disruption of microtubule function, and induction of apoptosis. mdpi.commdpi.com

Table 3: In Vitro Cytotoxicity (IC50) of Potent 1-Oxa-4-azaspiro nih.govresearchgate.netdecanedione Derivatives
CompoundTarget Cell LineIC50 (μM) nih.gov
6dA549 (Lung)0.26
8dMDA-MB-231 (Breast)0.10
6bHeLa (Cervical)0.18

Anti-diabetic Research Avenues

The exploration of novel therapeutic agents for type 2 diabetes is a significant area of pharmaceutical research. One established strategy involves the inhibition of the dipeptidyl peptidase-4 (DPP-4) enzyme. diabetes.org.uk DPP-4 inhibitors, also known as gliptins, function by preventing the breakdown of incretin hormones, such as glucagon-like peptide-1 (GLP-1). nih.govnih.gov This action enhances the body's ability to control blood glucose by increasing insulin secretion and reducing glucagon secretion in a glucose-dependent manner. nih.gov This class of oral medications has proven effective in improving glycemic control with a low risk of hypoglycemia. hopkinsdiabetesinfo.org

Currently, several DPP-4 inhibitors are approved for clinical use, including Sitagliptin, Saxagliptin, Linagliptin, and Alogliptin. nih.gov While the field of DPP-4 inhibition is well-established, a review of the scientific literature does not indicate that derivatives of this compound are a prominent area of investigation for this therapeutic target or other anti-diabetic mechanisms. Research on novel DPP-4 inhibitors continues to explore a wide variety of other chemical scaffolds. drugs.com

Analgesic Research through FAAH Inhibition

Derivatives of 7-azaspiro[3.5]nonane have been identified as a promising class of inhibitors for Fatty Acid Amide Hydrolase (FAAH), an enzyme that degrades endocannabinoid signaling molecules like anandamide. nih.gov Since anandamide has analgesic properties, inhibiting FAAH is a key strategy for developing new pain therapeutics. nih.gov

Initial research identified the 7-azaspiro[3.5]nonane core as a novel and highly potent scaffold for FAAH inhibitors. nih.gov This spirocyclic core demonstrated superior potency for FAAH compared to other tested spirocycles, with lead compounds showing FAAH k(inact)/K(i) potency values greater than 1500 M⁻¹s⁻¹. nih.govresearchgate.net

Further medicinal chemistry efforts focused on optimizing these spirocyclic urea-based covalent inhibitors. nih.gov This optimization led to the development of compounds with reduced molecular weight and more favorable properties for a central nervous system drug. nih.gov Through this iterative design and optimization, the compound PF-04862853 emerged as a clinical candidate, demonstrating remarkable potency, selectivity, and efficacy in preclinical models of pain. nih.gov The research highlighted 3,4-dimethylisoxazole and 1-methyltetrazole as particularly effective urea moieties for this class of inhibitors. nih.gov The inhibition of FAAH by such compounds is being explored for its therapeutic potential in chronic pain, among other conditions, as it enhances the body's natural pain-relieving pathways without the typical side effects of direct cannabinoid receptor agonists. mdpi.com

Table 1: Research Findings on 7-Azaspiro[3.5]nonane Derivatives as FAAH Inhibitors
Compound/ScaffoldKey FindingReported Potency
7-Azaspiro[3.5]nonane CoreIdentified as a novel, superior lead scaffold for FAAH inhibition. nih.govresearchgate.netLead compounds showed k(inact)/K(i) > 1500 M⁻¹s⁻¹. nih.govresearchgate.net
PF-04862853An orally efficacious clinical candidate developed from the 7-azaspiro[3.5]nonane scaffold for the treatment of pain. nih.govDemonstrated remarkable potency, selectivity, and in vivo efficacy. nih.gov

Anticonvulsant Properties and Sodium Channel Modulation

The modulation of ion channels, particularly voltage-gated sodium channels, is a primary mechanism for many anticonvulsant drugs used to treat epilepsy. florey.edu.au While research specifically investigating 7-azaspiro[3.5]nonane derivatives as sodium channel modulators or anticonvulsants is not prominent, studies have been conducted on structurally related azaspiro compounds.

Research into N-phenylamino derivatives of 2-azaspiro[4.4]nonane-1,3-dione and 2-azaspiro[4.5]decane-1,3-dione has shown that these compounds possess anticonvulsant properties. nih.govresearchgate.net Their activity was evaluated in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. nih.gov

One of the most active compounds identified was N-[(2,4-dichlorophenyl)-amino]-2-azaspiro[4.4]nonane-1,3-dione, which showed anti-seizure effects in the MES model. nih.gov To investigate the mechanism of action for these active derivatives, their effect on GABA(A) receptors was tested, suggesting a potential mechanism different from or in addition to sodium channel modulation. nih.gov The anticonvulsant activity was found to be dependent on the nature of the cycloalkyl system and the substituents on the aryl moiety. researchgate.net

Table 2: Anticonvulsant Research on Related Azaspiro Compounds
Compound SeriesMost Active ExampleTested Seizure ModelInvestigated Mechanism
N-phenylamino derivatives of 2-azaspiro[4.4]nonane-1,3-dioneN-[(2,4-dichlorophenyl)-amino]-2-azaspiro[4.4]nonane-1,3-dioneMaximal Electroshock (MES) nih.govInfluence on GABA(A) receptors nih.gov
N-phenylamino derivatives of 2-azaspiro[4.5]decane-1,3-dioneN-(3-methylphenyl)-amino-2-azaspiro[4.5]decane-1,3-dioneSubcutaneous Metrazole (sc.Met) researchgate.netNot specified

Respiratory Syncytial Virus (RSV) Inhibitor Research

Respiratory Syncytial Virus (RSV) is a primary cause of acute lower respiratory tract infections, especially in infants and older adults. mdpi.com The viral fusion (F) protein is a key target for the development of small-molecule inhibitors that can prevent the virus from entering host cells. nih.govnih.gov

The search for effective RSV inhibitors has led to the investigation of diverse chemical structures. mdpi.comresearchgate.net Current research has identified several classes of potent small-molecule inhibitors targeting the RSV F protein, including benzimidazole-based compounds like BMS-433771 and natural product derivatives such as 3,4-O-Dicaffeoylquinic acid methyl ester (3,4-DCQAME). mdpi.comnih.gov Other investigated scaffolds include coumarin-monoterpenoid hybrids and various tricyclic derivatives. nih.govmdpi.com

Despite the active search for new RSV therapeutics, a review of the scientific literature did not identify significant research focused on this compound or its derivatives as inhibitors of RSV. The current focus remains on other molecular frameworks that have shown promise in blocking the function of the RSV F protein or other viral targets. mdpi.comnih.gov

Computational and Theoretical Approaches in Azaspiro[3.5]nonane Research: A Focus on this compound

The exploration of novel therapeutic agents is increasingly driven by computational and theoretical methodologies, which provide profound insights into the molecular interactions and properties of drug candidates. For complex scaffolds such as 7-azaspiro[3.5]nonane, these in silico techniques are invaluable for accelerating the drug discovery process. This article delves into the computational and theoretical approaches pertinent to the study of "this compound," a compound of significant interest in medicinal chemistry.

Future Directions and Research Opportunities

Development of Novel Synthetic Methodologies

While methods for the synthesis of azaspiro[3.5]nonanes exist, the future development of this class of compounds hinges on the creation of more efficient, scalable, and versatile synthetic strategies. Current multi-step syntheses can be a bottleneck for producing a diverse range of derivatives for screening and optimization. google.com Future research should focus on:

Asymmetric Synthesis: Developing catalytic asymmetric methods to access enantiomerically pure 2-amino-7-azaspiro[3.5]nonane derivatives will be crucial for understanding their interactions with biological targets, as stereochemistry often plays a pivotal role in pharmacological activity.

Late-Stage Functionalization: Creating methodologies for the selective functionalization of the azaspiro[3.5]nonane core at a late stage in the synthetic sequence would enable the rapid generation of analog libraries from a common intermediate. This approach accelerates the exploration of structure-activity relationships (SAR).

Flow Chemistry and Automation: Implementing continuous flow technologies and automated synthesis platforms can streamline the production of 2-(Cbz-amino)-7-azaspiro[3.5]nonane and its derivatives, making these valuable building blocks more accessible for high-throughput screening campaigns. nih.gov

A patent for the synthesis of the related intermediate, 7-oxo-2-azaspiro[3.5]nonane, describes a two-step process with a reported yield of over 82%, highlighting the potential for optimized and high-yielding synthetic routes. google.com

Exploration of Underexplored Chemical Space

Spirocyclic scaffolds are considered an exceptional tool for navigating unexplored chemical space in drug design. nih.gov Their three-dimensional nature provides a significant advantage over traditional flat, aromatic structures, allowing for more precise and novel interactions with protein binding sites. tandfonline.comconsensus.app The 2-azaspiro[3.5]nonane core, in particular, offers a unique combination of a strained four-membered azetidine (B1206935) ring and a six-membered piperidine (B6355638) ring.

Future exploration in this area should involve:

Scaffold Decoration: Systematically decorating the this compound scaffold with a wide variety of functional groups to generate a library of compounds with diverse physicochemical properties.

Bioisosteric Replacements: Investigating the use of the azaspiro[3.5]nonane moiety as a bioisostere for other common cyclic systems in known bioactive molecules to improve properties such as potency, selectivity, and metabolic stability. bldpharm.com

Novel Ring Combinations: Expanding on the azaspiro[3.5]nonane framework by synthesizing related spirocycles with different ring sizes and heteroatom compositions to further probe the available chemical space. consensus.app

Spirocyclic Scaffold ExamplePotential Therapeutic AreaKey Feature
Spiro[indoline-3,2′-pyrrolidines]Oncology, Infectious DiseasesAccess to complex 3D structures
Spiro-isoxazolesVariousVersatile synthetic handles
Thia-azaspiro[3.4]octanesCNS disordersUncharted multifunctional modules
2-Oxa-7-azaspiro[3.5]nonaneVariousIntroduction of oxetane (B1205548) motif

This table provides examples of different spirocyclic scaffolds and their potential applications, illustrating the breadth of chemical space that can be explored. researchgate.netresearchgate.net

Application in Diversity-Oriented Synthesis (DOS)

Diversity-Oriented Synthesis (DOS) is a powerful strategy for creating structurally diverse and complex small molecules for biological screening. nih.govnih.gov The this compound building block, with its multiple functionalization points (the amino group and the secondary amine of the piperidine ring), is an ideal starting point for DOS campaigns.

Future applications in DOS could include:

Branched Synthesis: Utilizing the orthogonal reactivity of the functional groups on the scaffold to create branching synthetic pathways, leading to a wide array of distinct molecular skeletons from a single starting material.

Natural Product-Inspired Libraries: Using the azaspiro[3.5]nonane core as a foundation for the synthesis of libraries of compounds that mimic the structural complexity and biological relevance of natural products. nih.govresearchgate.net

Combinatorial Chemistry: Employing combinatorial approaches to rapidly generate large libraries of this compound derivatives for high-throughput screening.

Integration with High-Throughput Screening and Advanced Computational Methods

The development of spirocyclic compound libraries will be significantly accelerated by the integration of modern drug discovery technologies. nih.gov

High-Throughput Screening (HTS): Screening large libraries of this compound derivatives against a wide range of biological targets will be essential for identifying novel hit compounds. thermofisher.comnih.govthermofisher.com HTS allows for the rapid testing of thousands of compounds, significantly increasing the efficiency of the early stages of drug discovery. thermofisher.com

Computational Modeling: In silico methods, such as molecular docking and molecular dynamics simulations, can be used to predict the binding of azaspiro[3.5]nonane derivatives to specific protein targets. This can help to prioritize compounds for synthesis and testing. lifechemicals.com

Machine Learning and AI: Advanced computational tools, including machine learning and artificial intelligence, can be employed to analyze screening data, identify structure-activity relationships, and predict the properties of novel, unsynthesized compounds, thereby guiding the design of more effective molecules. hilarispublisher.com

Rational Design of Targeted Libraries for Specific Biological Probes

The unique structural features of the 7-azaspiro[3.5]nonane scaffold make it an attractive framework for the rational design of targeted libraries against specific classes of biological targets, such as G-protein coupled receptors (GPCRs). nih.gov GPCRs are a major class of drug targets involved in a wide range of physiological processes. chemdiv.comnih.gov

A notable example is the successful design and synthesis of a novel class of 7-azaspiro[3.5]nonane derivatives as potent GPR119 agonists. nih.gov GPR119 is a GPCR that has garnered interest as a target for the treatment of type 2 diabetes. In this work, optimization of the substituents on the piperidine nitrogen and an appended aryl group led to the identification of a compound with a favorable pharmacokinetic profile and glucose-lowering effects in preclinical models. nih.gov

Future research in this area should focus on:

Q & A

Basic: What synthetic strategies are employed to introduce the Cbz-protected amino group in 7-azaspiro[3.5]nonane derivatives?

Answer:
The Cbz (carboxybenzyl) group is typically introduced via carbamate formation using benzyl chloroformate under basic conditions. For example, tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate (CAS 203662-66-2) is synthesized by reacting the spirocyclic amine precursor with di-tert-butyl dicarbonate (Boc₂O) for nitrogen protection, followed by selective deprotection and Cbz-group installation . Alternative routes involve nucleophilic substitution or Mitsunobu reactions to attach functionalized side chains while preserving the spirocyclic core . Reaction optimization often requires anhydrous conditions (e.g., THF/DMF) and catalysts like DMAP to enhance yield and regioselectivity .

Basic: How is stereochemical purity validated in 2-(Cbz-amino)-7-azaspiro[3.5]nonane derivatives?

Answer:
Chiral purity is confirmed using a combination of chiral HPLC (e.g., Chiralpak IA/IB columns) and optical rotation measurements. For instance, tert-butyl 1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate derivatives are analyzed using a methanol/hexane mobile phase to resolve enantiomers . X-ray crystallography is employed for absolute configuration determination, as demonstrated in FAAH inhibitor studies where the spirocyclic core’s rigidity ensures minimal conformational ambiguity . Additionally, 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR spectroscopy with chiral shift reagents (e.g., Eu(hfc)₃) can distinguish diastereomers .

Advanced: How do structural modifications to the 7-azaspiro[3.5]nonane core influence FAAH inhibition potency and selectivity?

Answer:
Modifications at the urea or carbamate positions significantly alter FAAH binding. For example, replacing the urea moiety in PF-04862853 (a 7-azaspiro[3.5]nonane urea derivative) with a carbamate reduces inhibitory potency (IC₅₀ increases from 3.2 nM to >100 nM) due to weakened hydrogen bonding with Ser241 in the FAAH catalytic triad . Introducing electron-withdrawing groups (e.g., trifluoromethyl) on the aromatic ring enhances metabolic stability without compromising affinity, as shown in pharmacokinetic studies in murine models . Computational docking (Glide SP/XP) and molecular dynamics simulations further guide rational design by predicting steric clashes and binding entropy changes .

Advanced: What methodologies resolve discrepancies between in vitro binding affinity and in vivo efficacy in sigma receptor ligands based on 2,7-diazaspiro[3.5]nonane scaffolds?

Answer:
Discrepancies often arise from differences in membrane permeability, metabolic stability, or off-target effects. For compound 5b (Ki S1R = 13 nM), in vitro binding affinity does not translate to proportional in vivo antiallodynic effects until doses reach 20 mg/kg. This is addressed by:

  • Pharmacokinetic profiling : Measuring plasma/tissue concentrations via LC-MS to confirm bioavailability .
  • Functional antagonism assays : Using CHO-K1 cells expressing human S1R to assess intracellular Ca²⁺ flux, which correlates with target engagement .
  • Metabolite identification : HPLC-HRMS identifies oxidative metabolites that may interfere with activity .
  • Co-administration studies : PRE-084 (a S1R agonist) reverses antiallodynic effects, confirming target specificity .

Advanced: How do computational models predict conformational flexibility in 7-azaspiro[3.5]nonane derivatives during target binding?

Answer:
Molecular dynamics (MD) simulations (AMBER/CHARMM force fields) and quantum mechanical (QM) calculations (DFT at B3LYP/6-31G* level) analyze ring puckering and substituent orientation. For example:

  • The 7-azaspiro[3.5]nonane core exhibits two low-energy conformers (chair and twist-boat) with ΔG < 1 kcal/mol, enabling adaptation to diverse binding pockets .
  • In sigma receptor ligands, the diazaspiro scaffold’s rigidity preorganizes the pharmacophore, reducing entropic penalties upon binding. This is validated by comparing computed free-energy landscapes with experimental IC₅₀ values .
  • Docking into FAAH (PDB: 3QJU) predicts optimal urea positioning when the spirocyclic ring adopts a chair conformation, aligning with crystallographic data .

Advanced: What experimental approaches validate the role of 7-azaspiro[3.5]nonane derivatives as chemical biology probes for lipid-metabolizing enzymes?

Answer:

  • Activity-based protein profiling (ABPP) : Fluorescent probes (e.g., FP-rhodamine) compete with 7-azaspiro[3.5]nonane inhibitors for FAAH active sites, confirming target selectivity in tissue lysates .
  • Isothermal titration calorimetry (ITC) : Measures binding thermodynamics (ΔH, ΔS) to distinguish entropy-driven (hydrophobic interactions) vs. enthalpy-driven (hydrogen bonding) inhibition .
  • Cryo-EM/X-ray crystallography : Resolves inhibitor-enzyme complexes at <2.5 Å resolution, identifying critical interactions (e.g., hydrogen bonds with Ser217 and hydrophobic contacts with Phe432 in FAAH) .

Basic: What are the key physicochemical properties influencing the solubility and stability of this compound derivatives?

Answer:

  • LogP : Ranges from 2.1–3.5 for urea derivatives, balancing membrane permeability and aqueous solubility .
  • pKa : The secondary amine (pKa ~7.5) becomes protonated in physiological pH, enhancing solubility in buffer systems .
  • Thermal stability : Differential scanning calorimetry (DSC) shows decomposition temperatures >200°C, suitable for long-term storage at -20°C .
  • Hygroscopicity : Derivatives with free hydroxyl groups (e.g., 2-oxa-7-azaspiro[3.5]nonane oxalate) require desiccated storage to prevent hydrolysis .

Advanced: How can divergent functional profiles (agonist vs. antagonist) arise in sigma receptor ligands sharing the 2,7-diazaspiro[3.5]nonane scaffold?

Answer:
Subtle substituent changes modulate intrinsic activity. For example:

  • Compound 4b (S1R antagonist) : A bulky 4-fluorophenyl group sterically hinders receptor activation, as shown in [³⁵S]GTPγS binding assays .
  • Compound 5b (partial agonist) : A smaller 3-methoxyphenyl group allows conformational changes in S1R, inducing partial Ca²⁺ release in vitro .
  • Mutagenesis studies : Substituting Tyr206 in S1R with alanine abolishes agonist activity in 5b, confirming residue-specific interactions .

Basic: What analytical techniques quantify this compound derivatives in biological matrices?

Answer:

  • LC-MS/MS : Using a C18 column (2.1 × 50 mm, 1.7 µm) and ESI+ ionization, with deuterated internal standards (e.g., d₄-PF-04862853) for precision .
  • UV-Vis spectroscopy : Quantifies Cbz-group absorbance at 260 nm (ε = 12,500 M⁻¹cm⁻¹) in purified samples .
  • NMR-based metabolomics : 19F^{19}\text{F}-NMR tracks fluorinated derivatives in plasma without matrix interference .

Advanced: How do researchers optimize the metabolic stability of 7-azaspiro[3.5]nonane-based FAAH inhibitors?

Answer:

  • Deuterium incorporation : Replacing labile hydrogens (e.g., benzylic C-H) with deuterium reduces CYP450-mediated oxidation, as shown in microsomal stability assays (t₁/₂ increases from 1.2 to 4.7 h) .
  • Prodrug strategies : Esterification of carboxylic acid groups (e.g., tert-butyl esters) enhances oral bioavailability, with enzymatic hydrolysis regenerating the active form in vivo .
  • Metabolite identification : Hepatocyte incubation identifies vulnerable sites (e.g., piperidine ring oxidation), guiding substitution with heterocycles (e.g., pyridine) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.